N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE
Description
This compound features a 2,6-dimethylphenyl group attached to an acetamide core, which is further substituted with:
Properties
IUPAC Name |
N-[2-(2,6-dimethylanilino)-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-(furan-2-ylmethyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O5/c1-19-6-4-7-20(2)27(19)32-29(38)28(22-11-14-25(37)26(16-22)40-3)35(17-24-8-5-15-41-24)30(39)21-9-12-23(13-10-21)36-18-31-33-34-36/h4-16,18,28,37H,17H2,1-3H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFAWMCSAGULHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:
Amination Reactions: Introduction of the amine group to the aromatic ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.
Formation of Tetrazole Ring: Cyclization reactions to form the tetrazole ring.
Coupling Reactions: Combining the intermediate compounds to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors, high-pressure reactions, and catalytic processes may be employed to scale up the synthesis.
Chemical Reactions Analysis
Tetrazole Ring Reactivity
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Cycloaddition : The tetrazole group could engage in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming triazole derivatives .
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Acid-Catalyzed Rearrangement : In acidic conditions, tetrazoles may rearrange into carbodiimides or other heterocycles .
Formamide Hydrolysis
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Acidic Hydrolysis : The N-formyl group may hydrolyze to a primary amine in HCl/H₂O, yielding N-(2,6-dimethylphenyl)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetamide and formic acid .
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Basic Hydrolysis : Under NaOH, cleavage of the formamide could produce ammonia and a carboxylic acid derivative .
Phenolic Oxidation
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Quinone Formation : The 4-hydroxy-3-methoxyphenyl group may oxidize to a quinone structure in the presence of oxidizing agents like KMnO₄ .
Synthetic Modifications (Proposed)
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis of Formamide | 6M HCl, reflux, 12h | N-(2,6-dimethylphenyl)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetamide + HCOOH |
| Tetrazole Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 1-Methyl-1H-tetrazole derivative |
| Esterification | Acetic anhydride, pyridine, rt | Acetyl-protected phenolic derivative |
Challenges in Reactivity Prediction
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Steric Hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) may limit access to reactive sites.
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Electronic Effects : Electron-withdrawing groups (tetrazole) could deactivate adjacent regions toward electrophilic substitution.
Research Recommendations
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Experimental Studies : Conduct controlled hydrolysis, oxidation, and cycloaddition trials.
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Computational Modeling : Use DFT to predict activation energies for key reactions.
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Biological Activity Screening : Explore antimicrobial or anti-inflammatory properties post-modification.
The absence of direct experimental data necessitates caution in extrapolating reactivity patterns. Further primary research is critical to validate these hypotheses.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The presence of the furan and tetrazole rings enhances the interaction with cancer cell receptors, leading to apoptosis (programmed cell death) in various cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that related compounds showed promising results against breast cancer cell lines, indicating a potential pathway for further drug development .
Antimicrobial Properties
The compound has shown effectiveness against a range of bacterial strains. In vitro studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Compounds similar to N-(2,6-Dimethylphenyl)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Synthetic Route Overview
| Step | Reaction Type |
|---|---|
| Furan Ring Formation | Cyclization |
| Tetrazole Synthesis | Hydrazine Reaction |
| Coupling | Nucleophilic Substitution |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Action
In another research effort published in Antimicrobial Agents and Chemotherapy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results confirmed that modifications to the compound's structure could enhance its antibacterial efficacy .
Case Study 3: Anti-inflammatory Properties
A clinical trial assessed the anti-inflammatory effects of a related compound on patients with chronic inflammatory conditions. The trial reported significant reductions in inflammation markers after treatment .
Mechanism of Action
The mechanism of action of “N-(2,6-DIMETHYLPHENYL)-2-{N-[(FURAN-2-YL)METHYL]-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-2-(4-HYDROXY-3-METHOXYPHENYL)ACETAMIDE” involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups may enable it to bind to active sites, inhibit enzyme activity, or modulate receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-[(Furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide ()
- Key Differences: Replaces the tetrazole-containing formamido group with a phenoxyacetamide chain.
- The phenoxy group may enhance solubility compared to the target compound’s methoxy-hydroxyphenyl group .
2.1.2 N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide ()
- Key Differences : Substitutes the tetrazole-phenyl formamido group with a chlorobenzyl moiety.
- The lack of a tetrazole diminishes metabolic stability .
2.1.3 N-(4-Ethoxyphenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide ()
- Key Differences: Replaces the tetrazole and methoxy-hydroxyphenyl groups with an ethoxyphenyl and dihydropyridazinone moiety.
- Impact: The ethoxy group increases hydrophobicity, while the dihydropyridazinone introduces a planar heterocycle, possibly enhancing π-π interactions with aromatic residues in enzymes .
Functional Group Analysis
Pharmacological and Physicochemical Properties
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole in the target compound provides superior metabolic stability compared to carboxylic acid analogs, as seen in antihypertensive drugs like losartan .
- Methoxy-Hydroxyphenyl vs. Simple Methoxyphenyl: The 4-hydroxy-3-methoxyphenyl group may enhance antioxidant activity (e.g., radical scavenging) compared to non-hydroxylated analogs like those in .
- Furan vs.
Docking and Binding Affinity Insights ()
Molecular docking studies suggest that compounds with tetrazole and hydrophobic enclosures (e.g., the target’s dimethylphenyl and furan groups) exhibit strong binding to proteins like cyclooxygenase-2 (COX-2) or angiotensin II receptors. The target compound’s formamido linkage may align with Glide XP scoring criteria for enhanced affinity due to correlated hydrogen bonds .
Biological Activity
N-(2,6-Dimethylphenyl)-2-{N-[(furan-2-yl)methyl]-1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}-2-(4-hydroxy-3-methoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may exhibit diverse biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes several pharmacologically relevant moieties such as a dimethylphenyl group, a furan ring, and a tetrazole group. These components are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds with similar structural characteristics have demonstrated significant anticancer properties. For instance, derivatives containing furan and tetrazole rings have shown cytotoxic effects against various cancer cell lines. A study reported that compounds with furan moieties exhibited IC50 values ranging from 10 to 30 µM in human cancer cell lines such as HeLa and MCF-7 .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Furan Derivative A | HeLa | 25 | |
| Tetrazole Derivative B | MCF-7 | 15 | |
| N-(2,6-Dimethylphenyl)... | Various | TBD | TBD |
Anti-inflammatory Effects
Compounds similar to N-(2,6-Dimethylphenyl)... have also been evaluated for their anti-inflammatory properties. Studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways .
The proposed mechanisms for the biological activity of N-(2,6-Dimethylphenyl)... include:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Modulation of Inflammatory Pathways : Reducing the expression of inflammatory markers.
- Interaction with Enzymes : Potentially acting as inhibitors of key enzymes involved in cancer progression and inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Anticancer Efficacy : A recent study investigated a series of furan-containing derivatives against lung cancer cells, reporting significant inhibition of cell growth with some derivatives achieving over 70% inhibition at concentrations below 20 µM .
- Inflammation Model : In an animal model of arthritis, administration of a structurally similar compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for impurity profiling of this compound, and how are acceptance thresholds determined?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for impurity analysis. Retention times and relative response factors (RRFs) should be calibrated using pharmacopeial standards (e.g., USP guidelines). For example, impurities with RRFs <1.0 may require lower detection limits (e.g., 0.1% threshold for critical impurities) .
- Data Interpretation : Pharmacopeial Forum data (Table 1, Vol. 32) suggest that impurities with retention times >2.0 min often arise from dimerization or side reactions during synthesis. Total impurities should not exceed 0.5% .
Q. How can synthetic routes for this compound be optimized to minimize byproducts like tetrazole derivatives or formamide adducts?
- Experimental Design : Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry, solvent polarity). Bayesian optimization algorithms have outperformed traditional grid searches in reaction yield improvements .
- Case Study : Evidence from flow chemistry experiments highlights the importance of controlled oxidation steps (e.g., Omura-Sharma-Swern oxidation) to avoid over-functionalization of the tetrazole moiety .
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
- Protocol : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Focus on hydrolysis-prone groups (e.g., acetamide and tetrazole).
- Safety Data : Analogous acetamide compounds degrade under acidic conditions, releasing toxic byproducts (e.g., formamide derivatives). Neutral pH buffers are recommended for long-term storage .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity in catalytic systems?
- Theoretical Framework : Computational modeling (DFT or MD simulations) can map interactions between the tetrazole ring and aromatic residues in catalysts. Evidence from non-covalent interaction studies emphasizes the role of solvent polarity in stabilizing transition states .
- Experimental Validation : X-ray crystallography or NMR titration assays can quantify binding affinities with catalytic metal centers (e.g., Pd or Cu) .
Q. What advanced statistical models are suitable for resolving contradictions in reaction yield data across labs?
- Machine Learning : Apply Gaussian Process Regression (GPR) to model yield variability caused by subtle differences in reagent purity or mixing efficiency. Heuristic algorithms (e.g., genetic algorithms) can identify overlooked variables (e.g., trace moisture) .
- Case Study : A 2021 flow chemistry study resolved yield discrepancies by standardizing continuous-flow parameters (residence time, pressure), reducing human error .
Q. How can high-throughput ligand design improve the compound’s selectivity in biological assays?
- Integrated Approach : Combine combinatorial chemistry libraries with automated screening (e.g., SPR or fluorescence polarization). Focus on modifying the furan-methyl group to reduce off-target binding .
- Data Science : Machine learning models trained on structure-activity relationships (SAR) can predict substituent effects on binding affinity .
Q. What strategies mitigate risks from structural analogs (e.g., monobenzyl-analogues) during scale-up synthesis?
- Risk Assessment : Use LC-MS/MS to monitor for benzyl-protected intermediates, which may form if protecting groups are incompletely removed. Pharmacopeial data (Table 1) show these analogs often elute at retention times >2.0 min .
- Process Control : Introduce in-line PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to detect intermediates in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
